2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride
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Overview
Description
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydrazinyl, hydroxy, and methoxy functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the hydrazinyl group: This step involves the reaction of a suitable precursor with hydrazine under controlled conditions.
Introduction of the hydroxy and methoxy groups: These functional groups are typically introduced through electrophilic aromatic substitution reactions.
Formation of the propanoic acid backbone: This involves the use of appropriate carboxylation reactions to form the desired acid group.
Hydrochloride formation: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-3-(3-hydroxyphenyl)-2-methylpropanoic acid
- 2-Hydrazinyl-3-(4-methoxyphenyl)-2-methylpropanoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Uniqueness
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4.ClH/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7;/h3-5,13-14H,6,12H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEOOFYZWBHRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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